molecular formula C8H10O2 B126086 (S)-(+)-1-Phenyl-1,2-ethanediol CAS No. 25779-13-9

(S)-(+)-1-Phenyl-1,2-ethanediol

Cat. No. B126086
CAS RN: 25779-13-9
M. Wt: 138.16 g/mol
InChI Key: PWMWNFMRSKOCEY-MRVPVSSYSA-N
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Description

(S)-(+)-1-Phenyl-1,2-ethanediol is a chiral intermediate with significant importance in the synthesis of various chemical compounds, including liquid crystals and chiral biphosphines. Its enantiomeric purity is crucial for its application in the production of optically active substances .

Synthesis Analysis

The synthesis of

Scientific Research Applications

Asymmetric Conversion and Catalysis

  • Biocatalytic Production : Candida parapsilosis SYB-1 has been identified as an effective biocatalyst for the production of S-1-phenyl-1,2-ethanediol from a racemate, achieving high optical purity and yield (Nie Yao, 2003).
  • Crystal Structure Analysis : Research on its crystal structure revealed strong hydrogen bond and C-H···π interactions, providing insights into its molecular interactions (R. Bikas et al., 2019).
  • Enantioselective Biosynthesis : Escherichia coli strains have been engineered for the enantioselective biosynthesis of (R)- and (S)-1-phenyl-1,2-ethanediol, showcasing its potential in chiral synthesis (F. Peng et al., 2020).

Synthesis and Chemical Transformations

  • Synthetic Approaches : Studies on its synthesis from 1,2-dibromo-1-phenylethane highlight the versatility of this compound in chemical transformations (Chen Hai-bo, 2009).
  • Catalytic Applications : The compound has been used in catalytic applications, like in the monobenzoylation of polyols, demonstrating its utility in organic synthesis (Ezio Fasoli et al., 2006).

Biotechnological Applications

  • Microbial Production : Novel strains like Kurthia gibsonii SC0312 have been explored for the highly selective resolution of racemic 1-phenyl-1,2-ethanediol, pointing towards sustainable microbial production methods (F. Peng et al., 2019).
  • Enzyme-Coupled Systems : Construction of enzyme-coupled systems in E. coli for one-step preparation of (S)-1-phenyl-1,2-ethanediol has been reported, highlighting the integration of enzymatic pathways for chiral alcohol production (Rongzhen Zhang et al., 2009).

Additional Insights

  • Phenylboronic Acid Complex Formation : A study on the complexation reaction involving phenylboronic acid and 1,2-ethanediol provides insights into the mechanistic aspects of boron chemistry (R. Pizer & C. Tihal, 1996).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It can include its toxicity, flammability, and environmental impact .

Future Directions

This could involve potential applications of the compound, areas of research interest, and how it might be modified to improve its properties .

properties

IUPAC Name

(1S)-1-phenylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMWNFMRSKOCEY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-1-Phenyl-1,2-ethanediol

CAS RN

25779-13-9
Record name Styrene glycol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025779139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STYRENE GLYCOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IB2T1FT6B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 2 l stirrer fitted with reflux condenser, thermometer and dropping funnel was charged with 600 g of 0.1% strength H2SO4 and 2 g of tetrabutylammonium hydrogensulfate, and then, at 20° C. to 25° C., 200 g (1.67 mol) of styrene oxide (2) were added over the course of 1 h. When the dropwise addition was complete, the mixture was then stirred for 2 h and then worked up. 200 ml of diethyl ether were added to the reaction mixture, and the organic phase was washed until neutral with sodium carbonate solution and water, and dried over Na2SO4, and the solvent was distilled off under reduced pressure, leaving 223 g of crude product (91% pure according to GC).
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Yield
91%

Synthesis routes and methods II

Procedure details

Using the nano-RuHAP catalyzed protocol, alkenes were selectively converted into corresponding cis-1,2-diol with moderate to good yields (see TABLE 1). α,β-unsaturated alkenes such as ethyl trans-cinnamate, ethyl crotonate, dimethyl fumarate, dimethyl maleate and isophorone can be transformed to their corresponding cis-1,2-diols in 70, 65, 53, 50 and 64% isolated yields, respectively (entries 1-5). Under the Ru-catalyzed conditions, effective oxidations of styrene and 1-dodecene gave styrene glycol (85%) and dodecene glycol (75%) in good yields (entries 6 and 7). Likewise, dihydroxylation of 1,2-disubstituted alkenes including 1,4-diacetoxy-cis-but-2-ene and phenanthrene has been achieved to afford the corresponding cis-1,2-diols in 61 and 60% yields (entries 8 and 9). Using 1-acetoxy cyclohex-2-ene as substrate, the Ru-catalyzed dihydroxylation furnished 1-acetoxy-2,3-dihydroxycyclohexane in 75% yield (entry 10) with the anti-isomer being the major product (anti:syn=9:1). Yet, the catalytic dihydroxylation of trisubstituted alkenes such as (3-benzloxy)-1-methylbut-1-ene appeared to be less effective, and the corresponding cis-1,2-diol was obtained in only 45% yield (entry 11).
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Synthesis routes and methods III

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Synthesis routes and methods IV

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COc1ccc(COCC(O)c2ccccc2)cc1
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Synthesis routes and methods V

Procedure details

Pd/C (5 mol %) is weighed into a reaction flask. A solvent mixture consisting of ethanol and water (4:1) and ammonium formate (30 mol %) is added, the reaction flask is capped with a rubber septa and the mixture is heated (80° C.) for 2 minutes. Formic acid (3 equivalents) and then benzyl alcohol are added by syringe. The reaction is run for 10-40 minutes and the reaction is quenched with brine. The product is extracted by DCM and the organic phase is dried by Na2SO4. The product 1-phenyl-2-propanol was analyzed by 1H NMR and produced in 60% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-1-Phenyl-1,2-ethanediol
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(S)-(+)-1-Phenyl-1,2-ethanediol
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(S)-(+)-1-Phenyl-1,2-ethanediol
Reactant of Route 6
(S)-(+)-1-Phenyl-1,2-ethanediol

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